molecular formula C14H15F2NO B2539380 (2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2348607-15-6

(2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2539380
CAS No.: 2348607-15-6
M. Wt: 251.277
InChI Key: LVKVFINEBXOZOL-VOTSOKGWSA-N
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Description

(2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Phenylprop-2-en-1-one: The final step involves coupling the fluorinated piperidine with phenylprop-2-en-1-one under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines or phenylprop-2-en-1-one derivatives.

Scientific Research Applications

(2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Material Science: Component in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The phenylprop-2-en-1-one moiety can participate in π-π stacking interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one: Unique due to the presence of both fluorine atoms and the phenylprop-2-en-1-one moiety.

    (2E)-1-(4-fluoropiperidin-1-yl)-3-phenylprop-2-en-1-one: Lacks one fluorine atom, potentially altering its reactivity and binding properties.

    (2E)-1-(4,4-difluoropiperidin-1-yl)-3-methylprop-2-en-1-one: Substitution of the phenyl group with a methyl group, affecting its chemical and biological properties.

Uniqueness

The combination of the difluoropiperidine ring and the phenylprop-2-en-1-one moiety in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO/c15-14(16)8-10-17(11-9-14)13(18)7-6-12-4-2-1-3-5-12/h1-7H,8-11H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKVFINEBXOZOL-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(F)F)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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